3-((Bromoacetyl)oxy)-1-propanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Bromoacetyl)oxy)-1-propanesulfonic acid is a chemical compound that features a bromoacetyl group attached to a propanesulfonic acid moiety
Preparation Methods
The synthesis of 3-((Bromoacetyl)oxy)-1-propanesulfonic acid typically involves the reaction of bromoacetyl bromide with 1-propanesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
3-((Bromoacetyl)oxy)-1-propanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding acid and alcohol.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
3-((Bromoacetyl)oxy)-1-propanesulfonic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential biological activities and as a precursor for drug development.
Industrial Applications: It is used in the production of various chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 3-((Bromoacetyl)oxy)-1-propanesulfonic acid involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The sulfonic acid moiety enhances the compound’s solubility and reactivity in aqueous environments.
Comparison with Similar Compounds
3-((Bromoacetyl)oxy)-1-propanesulfonic acid can be compared with other bromoacetyl derivatives and sulfonic acid-containing compounds. Similar compounds include:
Bromoacetyl bromide: A simpler bromoacetyl derivative used in organic synthesis.
1-Propanesulfonic acid: A sulfonic acid compound with applications in various chemical processes.
Biological Activity
3-((Bromoacetyl)oxy)-1-propanesulfonic acid, a compound characterized by its bromoacetyl and sulfonic acid functionalities, has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and implications in various fields, including pharmaceuticals and biotechnology.
Molecular Structure
The molecular formula of this compound is C₅H₉BrO₅S. It consists of five carbon atoms, nine hydrogen atoms, one bromine atom, five oxygen atoms, and one sulfur atom. The presence of the sulfonic acid group enhances its solubility in water and increases its reactivity in chemical processes.
Reactivity
The compound's reactivity is primarily attributed to its electrophilic bromoacetyl moiety and the nucleophilic nature of the sulfonic acid group. This dual functionality allows for various reactions, making it versatile in synthetic organic chemistry.
Research indicates that this compound may interact with biological molecules through several mechanisms:
- Electrophilic Attack : The bromoacetyl group can undergo nucleophilic attack by biological nucleophiles, potentially leading to modifications of proteins or nucleic acids.
- Cellular Uptake : Studies suggest that compounds with similar structures may enhance cellular uptake due to their lipophilicity, which could be relevant for drug delivery systems .
Anticancer Activity
A study focused on the anticancer potential of related compounds shows that modifications in structure can lead to significant changes in biological activity. For instance, compounds that share structural similarities with this compound exhibited varying degrees of cytotoxicity against cancer cell lines. This suggests that further exploration into this compound's potential as an anticancer agent could be fruitful .
Binding Studies
In binding studies involving biomolecules, this compound was tested for its ability to bind to specific proteins. Initial experiments demonstrated promising results regarding selectivity and binding affinity, indicating its potential utility in drug development .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-Bromopropanesulfonic Acid | Bromine atom and sulfonic group | Used as a dispersant in industrial applications |
Bromoacetic Acid | Bromoacetyl group without sulfonic acid | Intermediate in organic synthesis |
Propanesulfonic Acid | Similar backbone without bromo substitution | Commonly used as a buffer and surfactant |
This compound | Bromoacetyl and sulfonic functionalities | Enhanced reactivity and potential applications in pharmaceuticals |
This table highlights how the combination of functionalities in this compound may lead to enhanced reactivity compared to other compounds.
Properties
CAS No. |
89799-80-4 |
---|---|
Molecular Formula |
C5H9BrO5S |
Molecular Weight |
261.09 g/mol |
IUPAC Name |
3-(2-bromoacetyl)oxypropane-1-sulfonic acid |
InChI |
InChI=1S/C5H9BrO5S/c6-4-5(7)11-2-1-3-12(8,9)10/h1-4H2,(H,8,9,10) |
InChI Key |
HVTCXWFFAHQFGR-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)CBr)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.